

Chemoproteomic Profiling with FIIN-2 Probes: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FIIN-2 is a potent and irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs) that has demonstrated efficacy in overcoming resistance to first-generation FGFR inhibitors.[1] [2][3] Its mechanism involves the formation of a covalent bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain.[4][5] To facilitate a deeper understanding of its target engagement, selectivity, and downstream cellular effects, alkyne-tagged **FIIN-2** probes have been developed for use in activity-based protein profiling (ABPP) and chemoproteomic studies.[1]

These application notes provide a comprehensive overview of the use of **FIIN-2** probes in chemoproteomic workflows, including detailed experimental protocols and data interpretation guidelines. The information herein is intended to enable researchers to effectively utilize **FIIN-2** probes for target identification, validation, and the elucidation of drug-protein interactions in complex biological systems.

Mechanism of Action

FIIN-2 and its corresponding probes are covalent inhibitors that typically consist of a scaffold for noncovalent interactions and an electrophilic "warhead" that reacts with nucleophilic residues on target proteins.[4] The acrylamide moiety on **FIIN-2** serves as the reactive group, forming a covalent bond with a conserved cysteine residue located at the rim of the P-loop in



FGFRs (e.g., Cys488 in FGFR1).[4] This irreversible binding leads to the potent inhibition of FGFR signaling pathways.[4] While designed as a pan-FGFR inhibitor, chemoproteomic studies have revealed that **FIIN-2** also interacts with other kinases, including EGFR, SRC, and has been newly identified to target AMP-activated protein kinase α1 (AMPKα1).[1][6]

Data Presentation Quantitative Analysis of FIIN-2 Activity

The following tables summarize the inhibitory activity of **FIIN-2** against various kinases and its effect on cell proliferation.

Table 1: In Vitro Inhibitory Activity of FIIN-2 against Kinases

Target Kinase	IC50 (nM)	Assay Type	Reference
FGFR1	3.1	Z'-Lyte	[7][8]
FGFR2	4.3	Z'-Lyte	[7][8]
FGFR3	27	Z'-Lyte	[7][8]
FGFR4	45	Z'-Lyte	[7][8]
EGFR	204	Z'-Lyte	[2][8]
SRC	-	Covalent Adduct Formation	[6]
YES	-	Covalent Adduct Formation	[6]

Table 2: Cellular Proliferation Inhibition by FIIN-2



Cell Line Model	EC50 (nM)	Genetic Background	Reference
FGFR1-4 Ba/F3	1 - 93	Engineered cell lines	[8][9]
FGFR2 Ba/F3	~1	Engineered cell line	[2]
FGFR2 (V564F) Ba/F3	58	Gatekeeper mutant	[2]
RET Ba/F3	196	Engineered cell line	[8]
EGFR Ba/F3	~500	Engineered cell line	[8]

Table 3: Top 10 Kinase Targets of FIIN-2 Probe in Hep3B Cells Identified by Chemoproteomics

Target Kinase	Fold Change (Probe vs. DMSO)	Fold Change (Probe vs. FIIN-2 + Probe)
FGFR2	>2	>2
FGFR4	>2	>2
EGFR	>2	>2
SRC	>2	>2
ΑΜΡΚα1	>2	>2
Other Kinase 1	>2	>2
Other Kinase 2	>2	>2
Other Kinase 3	>2	>2
Other Kinase 4	>2	>2
Other Kinase 5	>2	>2

Note: A complete list of the 422 potential protein targets identified in Hep3B cells can be found in the supplementary information of the cited study. The data indicates that a fold change greater than 2 and a p-value less than 0.05 were used as filtering criteria.[1][10]



Signaling Pathway Visualization

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[4] Key pathways activated include the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4]



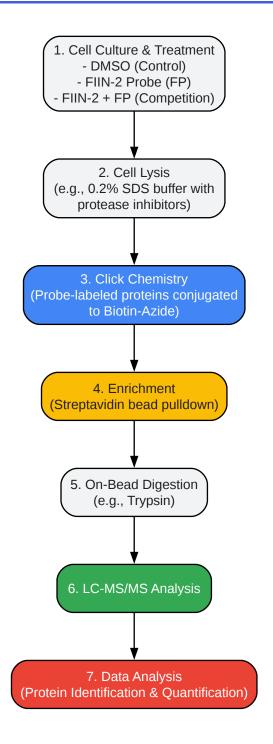
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Caption: FGFR Signaling Pathway and Inhibition by FIIN-2.

Experimental Protocols Chemoproteomic Profiling Workflow

The general workflow for identifying protein targets of **FIIN-2** using an alkyne-functionalized probe (FP) involves several key steps: cell treatment, lysis, click chemistry, enrichment, and mass spectrometry-based protein identification.





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Caption: Chemoproteomic Workflow for FIIN-2 Target ID.

Detailed Methodologies

1. Cell Culture and Treatment



- Cell Lines: This protocol has been successfully applied to hepatocellular carcinoma cell lines such as Hep3B and Huh7.[1]
- Culture Conditions: Culture cells in appropriate media and conditions until they reach approximately 80-90% confluency in 10-cm plates.
- Treatment Groups:
 - Control: Treat cells with DMSO vehicle.
 - Probe Labeling: Treat cells with the alkyne-tagged FIIN-2 probe (FP). The optimal
 concentration and incubation time should be determined empirically, but a starting point
 could be based on the inhibitory activity of the parent compound.
 - Competition: Pre-treat cells with an excess of unlabeled FIIN-2 for a designated period (e.g., 1-2 hours) before adding the FIIN-2 probe. This group is crucial for identifying specific targets.
- Incubation: Incubate cells at 37°C for the desired time.
- 2. Cell Lysis
- After treatment, aspirate the medium and wash the cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).
- Lyse the cells by adding 750 μL of lysis buffer (e.g., 0.2% SDS, 0.1% IGEPAL CA-630 in PBS) supplemented with a protease inhibitor cocktail.[1]
- Sonicate the lysate for 15 minutes at 4°C to ensure complete lysis and shear cellular DNA.[1]
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.[1]
- Collect the supernatant containing the proteome for further analysis. Determine the protein concentration using a standard method like the BCA assay.
- 3. Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition CuAAC)

Methodological & Application



- To a specific amount of protein lysate (e.g., 1-2 mg), add the following click chemistry reagents sequentially:
 - Biotin-azide tag
 - Tris(2-carboxyethyl)phosphine (TCEP)
 - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
 - Copper(II) sulfate (CuSO4)
- Incubate the reaction at room temperature for 1 hour in the dark.[11]
- Precipitate the proteins by adding methanol and incubate at -20°C overnight to remove excess reagents.[11]
- Pellet the proteins by centrifugation and wash the pellet with methanol.[11]
- 4. Enrichment of Probe-Labeled Proteins
- Resuspend the protein pellet in a buffer compatible with streptavidin bead binding (e.g., a buffer containing a lower concentration of SDS).
- Add pre-washed streptavidin-conjugated beads to the lysate and incubate with rotation to allow for the binding of biotinylated proteins.
- Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This typically includes washes with high salt, urea, and finally a buffer compatible with enzymatic digestion.
- 5. On-Bead Digestion
- Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate).
- Reduce the proteins with dithiothreitol (DTT) and then alkylate with iodoacetamide (IAA).
- Add a protease such as trypsin and incubate overnight at 37°C to digest the proteins into peptides.



· Collect the supernatant containing the peptides.

6. LC-MS/MS Analysis

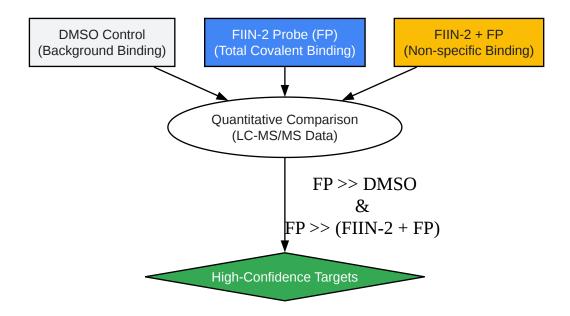
- Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The specific parameters for the LC gradient and MS acquisition will depend on the instrumentation available.

7. Data Analysis

- Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
- Filter the identified proteins based on statistical significance (p-value < 0.05) and fold-change enrichment in the probe-treated sample compared to the control and competition samples (fold change > 2).[1]

Logical Relationships in Data Analysis

The identification of true targets relies on a logical comparison between the different experimental groups.





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Caption: Logic for High-Confidence Target Identification.

Conclusion

Chemoproteomic profiling with **FIIN-2** probes is a powerful strategy for elucidating the on- and off-target landscape of this covalent FGFR inhibitor. The protocols and data presented here provide a framework for researchers to apply this technology in their own studies. By combining robust experimental design with quantitative mass spectrometry, it is possible to gain significant insights into the molecular mechanisms of **FIIN-2** and to guide the development of more selective and effective kinase inhibitors.

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